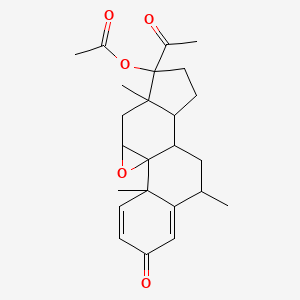

(9beta,11beta)-EpoxyFluorometholoneAcetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

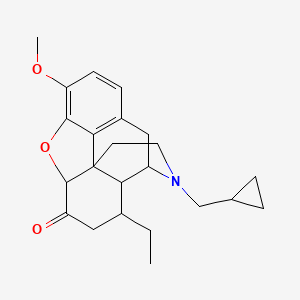

(9beta,11beta)-EpoxiFluorometolonaAcetato es un compuesto esteroideo sintético conocido por sus potentes propiedades antiinflamatorias e inmunosupresoras. Es un derivado de la fluorometolona, un corticosteroide utilizado en diversas aplicaciones médicas, particularmente en oftalmología para tratar la inflamación y las reacciones alérgicas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de (9beta,11beta)-EpoxiFluorometolonaAcetato involucra múltiples pasos, comenzando desde la estructura esteroidea base. Un método común incluye la fluoración de esteroides 9beta,11beta-epoxi utilizando ácido fluorhídrico en presencia de una base de Lewis como tetrahidrofurano . La reacción se lleva a cabo típicamente a bajas temperaturas para asegurar altos rendimientos y prevenir la degradación del producto.

Métodos de Producción Industrial

La producción industrial de (9beta,11beta)-EpoxiFluorometolonaAcetato sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción, incluidas la temperatura y las concentraciones de reactivos, para maximizar el rendimiento y la pureza. El producto final a menudo se purifica utilizando técnicas como la recristalización o la cromatografía.

Análisis De Reacciones Químicas

Tipos de Reacciones

(9beta,11beta)-EpoxiFluorometolonaAcetato experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar diferentes derivados, que pueden tener diferentes actividades biológicas.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, alterando potencialmente las propiedades farmacológicas del compuesto.

Sustitución: Las reacciones de sustitución, particularmente en el átomo de flúor, pueden conducir a la formación de nuevos compuestos con diferentes potenciales terapéuticos.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen ácido fluorhídrico para la fluoración, agentes oxidantes como el permanganato de potasio para la oxidación y agentes reductores como el hidruro de litio y aluminio para la reducción. Las reacciones se llevan a cabo típicamente bajo temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas.

Productos Principales

Aplicaciones Científicas De Investigación

(9beta,11beta)-EpoxiFluorometolonaAcetato tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia en el estudio de la química de los esteroides y las reacciones de fluoración.

Biología: El compuesto se estudia por sus efectos en los procesos celulares y su potencial como herramienta en la investigación de biología molecular.

Industria: El compuesto se utiliza en el desarrollo de nuevos productos farmacéuticos y como estándar en los procesos de control de calidad.

Mecanismo De Acción

El mecanismo de acción de (9beta,11beta)-EpoxiFluorometolonaAcetato implica la unión a los receptores de glucocorticoides, lo que lleva a la activación de las vías antiinflamatorias . El compuesto inhibe la producción de citoquinas proinflamatorias y reduce la actividad de las células inmunitarias, ejerciendo así sus efectos inmunosupresores. Los objetivos moleculares incluyen varias enzimas y moléculas de señalización involucradas en la respuesta inflamatoria.

Comparación Con Compuestos Similares

Compuestos Similares

Fluorometolona: El compuesto principal, utilizado principalmente en oftalmología.

Betametasona: Otro corticosteroide potente con propiedades antiinflamatorias similares.

Dexametasona: Conocida por sus fuertes efectos antiinflamatorios e inmunosupresores.

Unicidad

(9beta,11beta)-EpoxiFluorometolonaAcetato es único debido a su fluoración específica en las posiciones 9beta y 11beta, lo que aumenta su estabilidad y potencia en comparación con otros corticosteroides . Esta modificación también reduce su actividad mineralocorticoide, haciéndolo más selectivo para aplicaciones antiinflamatorias.

Propiedades

Fórmula molecular |

C24H30O5 |

|---|---|

Peso molecular |

398.5 g/mol |

Nombre IUPAC |

(14-acetyl-2,8,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl) acetate |

InChI |

InChI=1S/C24H30O5/c1-13-10-19-17-7-9-23(14(2)25,28-15(3)26)22(17,5)12-20-24(19,29-20)21(4)8-6-16(27)11-18(13)21/h6,8,11,13,17,19-20H,7,9-10,12H2,1-5H3 |

Clave InChI |

FNGSLGMFTHFCNV-UHFFFAOYSA-N |

SMILES canónico |

CC1CC2C3CCC(C3(CC4C2(O4)C5(C1=CC(=O)C=C5)C)C)(C(=O)C)OC(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B12294789.png)

![4-[4,4-bis(4-fluorophenyl)butyl]-3-carbamoyl-N-(2,6-dichlorophenyl)piperazine-1-acetamide dihydrochloride](/img/structure/B12294793.png)

![2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12294808.png)

![3-Hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B12294827.png)

![2-[N-[2-[(2,3-Epoxypropan-1-yl)oxy]ethyl]anilino]ethanol](/img/structure/B12294831.png)

![N-[2-(dimethylamino)ethyl]-2-methyl-2-[4-[4-[[2-methyl-5-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)phenyl]methyl]phenyl]butanoylamino]propanamide](/img/structure/B12294844.png)

![(R)-9-ethyl-1,3,4,10b-tetrahydro-7-trifluoromethylpyrazino-[2,1-a]isoindol-6(2H)-one](/img/structure/B12294854.png)